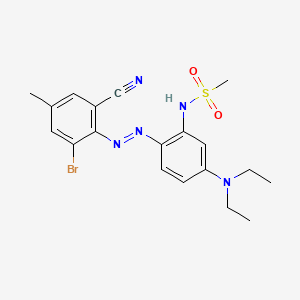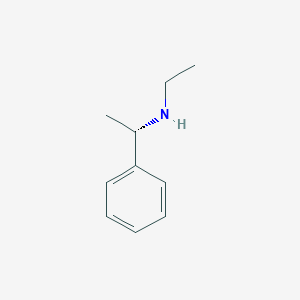
(S)-(-)-N-Ethyl-N-(1-phenylethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-N-Ethyl-N-(1-phenylethyl)amine is a chiral amine compound with significant importance in organic chemistry. It is known for its applications in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The compound’s structure consists of an ethyl group and a phenylethyl group attached to a nitrogen atom, making it a valuable building block in the synthesis of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine typically involves the resolution of racemic mixtures of 1-phenylethylamine. One common method is the dynamic kinetic resolution (DKR) using palladium catalysts and lipase enzymes. This process allows for the efficient conversion of racemic mixtures into enantiomerically pure compounds under mild conditions .
Industrial Production Methods
Industrial production of this compound often employs similar resolution techniques on a larger scale. The use of recyclable palladium catalysts supported on dolomite has been shown to achieve high enantiomeric excess and can be reused multiple times, making it a cost-effective method for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-N-Ethyl-N-(1-phenylethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or oximes.
Reduction: Reduction reactions can convert the compound into secondary amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while reduction can produce secondary amines.
Scientific Research Applications
(S)-(-)-N-Ethyl-N-(1-phenylethyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine involves its interaction with various molecular targets and pathways. The compound can act as a chiral inducer, influencing the stereochemistry of reactions it participates in. It interacts with enzymes and receptors, modulating their activity and leading to the desired chemical transformations .
Comparison with Similar Compounds
Similar Compounds
®-(+)-N-Ethyl-N-(1-phenylethyl)amine: The enantiomer of (S)-(-)-N-Ethyl-N-(1-phenylethyl)amine, with similar chemical properties but different stereochemistry.
1-Phenylethylamine: A precursor to this compound, used in the synthesis of various chiral compounds.
N-Methyl-N-(1-phenylethyl)amine: A structurally similar compound with a methyl group instead of an ethyl group, used in similar applications.
Uniqueness
This compound is unique due to its high enantiomeric purity and its effectiveness as a chiral auxiliary. Its ability to induce chirality in chemical reactions makes it a valuable tool in asymmetric synthesis, distinguishing it from other similar compounds .
Properties
CAS No. |
19302-28-4 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
(1S)-N-ethyl-1-phenylethanamine |
InChI |
InChI=1S/C10H15N/c1-3-11-9(2)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3/t9-/m0/s1 |
InChI Key |
GJKPTDGTWOVONJ-VIFPVBQESA-N |
Isomeric SMILES |
CCN[C@@H](C)C1=CC=CC=C1 |
Canonical SMILES |
CCNC(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


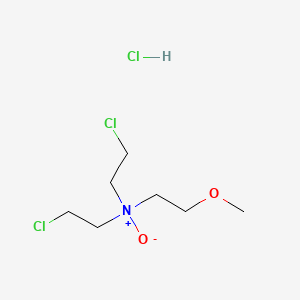
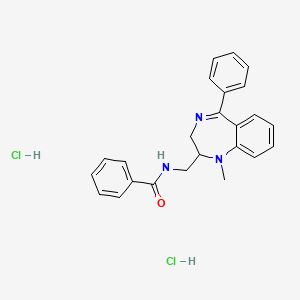
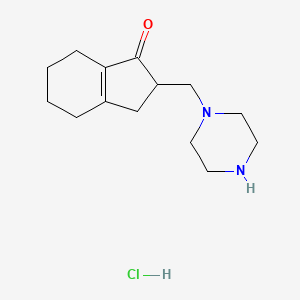

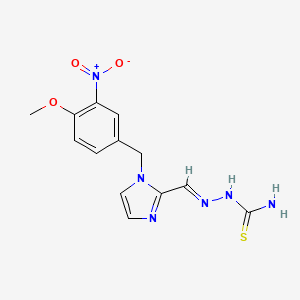

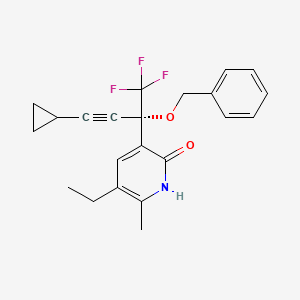
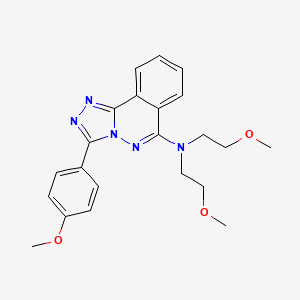
![1-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propyl]-3-hydroxy-2-methylpyridin-4-one](/img/structure/B12763061.png)
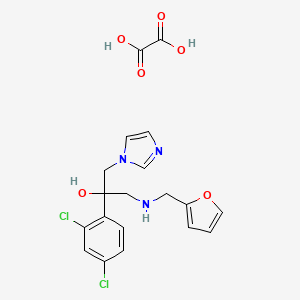
![diethyl-[2-[(E)-(4-nitrophenyl)methylideneamino]oxyethyl]azanium;chloride](/img/structure/B12763065.png)
